Physical and chemical properties of Methyl 2,5-diiodobenzoate
Physical and chemical properties of Methyl 2,5-diiodobenzoate
This guide provides a comprehensive technical analysis of Methyl 2,5-diiodobenzoate , a specialized halogenated aromatic intermediate critical for regioselective cross-coupling in drug discovery and materials science.
CAS Number: 14192-13-3 Molecular Formula: C₈H₆I₂O₂ Molecular Weight: 387.94 g/mol [1]
Executive Summary
Methyl 2,5-diiodobenzoate is a bifunctional electrophile characterized by two distinct iodine sites on a benzoate scaffold. Its utility lies in the differential reactivity of the C2 (ortho) and C5 (meta) carbon-iodine bonds. In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira, or Catellani-type reactions), the C2-iodide is electronically and sterically distinct from the C5-iodide, allowing for sequential, site-selective functionalization. This property makes it an invaluable scaffold for constructing non-symmetrical polysubstituted benzenes found in SH2 domain inhibitors and conjugated polymers.
Physicochemical Properties
The following data aggregates experimental values for compound validation.
| Property | Value | Condition/Note |
| Physical State | Crystalline Solid | Cream-colored needles or prisms |
| Melting Point | 79 °C | Recrystallized from diisopropyl ether [1] |
| Boiling Point | ~180 °C (predicted) | Decomposes at high T; use vacuum distillation if necessary |
| Solubility | Soluble | DCM, EtOAc, THF, MeOH (hot) |
| Insolubility | Insoluble | Water, cold Hexanes |
| 1H NMR (CDCl₃) | δ 8.11 (d, J=2.0 Hz, 1H, H6)δ 7.69 (d, J=8.4 Hz, 1H, H3)δ 7.45 (dd, J=8.4, 2.0 Hz, 1H, H4)δ 3.94 (s, 3H, OMe) | Diagnostic splitting pattern for 1,2,4-trisubstitution [1] |
| Density | ~2.3 g/cm³ | High density due to heavy iodine atoms |
Synthetic Routes & Optimization
Two primary methods exist for synthesis. Method A is preferred for scalability and safety, while Method B is reserved for small-scale, mild derivatization.
Method A: Acid Chloride Activation (Scalable)
This route utilizes thionyl chloride to activate 2,5-diiodobenzoic acid, followed by methanolysis. It avoids the explosion hazards of diazomethane.
Protocol:
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Activation: Dissolve 2,5-diiodobenzoic acid (1.0 equiv) in anhydrous MeOH (0.5 M concentration).
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Reagent Addition: Cool to 0 °C. Add thionyl chloride (SOCl₂, 3.5 equiv) dropwise. Caution: Exothermic gas evolution (HCl/SO₂).
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Reflux: Heat to reflux for 16–24 hours. Monitor via TLC (Hexane/EtOAc 4:1).
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Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid) and brine.
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Purification: Recrystallize from hot diisopropyl ether to yield cream crystals (Yield: ~75%) [1].
Method B: Diazomethane Esterification (Lab Scale)
Note: Requires specialized glass joints (Clear-Seal) to prevent explosion.
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Dissolve 2,5-diiodobenzoic acid in DCM/EtOH (10:1).
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Add freshly prepared diazomethane in ether at 0 °C until a persistent yellow color remains.
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Quench with acetic acid and concentrate.
Reactivity Landscape: The Regioselectivity Switch
The core value of Methyl 2,5-diiodobenzoate is the ability to differentiate between the two iodine sites.
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C2-Iodine (Ortho): Activated by the ortho-effect of the ester group.[2] In Pd/Norbornene (Catellani) catalysis, this site undergoes oxidative addition preferentially or facilitates metallacycle formation [2].
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C5-Iodine (Meta): Behaves like a standard aryl iodide. It is less sterically crowded but lacks the directing group assistance found at C2.
Mechanistic Visualization
The following diagram illustrates the divergent pathways for functionalization.
Experimental Protocol: Regioselective Coupling
Objective: Selective functionalization at the C2 position using Pd/Norbornene catalysis (Catellani Reaction) [2].
Reagents:
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Methyl 2,5-diiodobenzoate (0.2 mmol)[3]
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Aryl Iodide coupling partner (3.0 equiv)
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Pd(OAc)₂ (10 mol%)
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Norbornene (NBE) (2.0 equiv)
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K₂CO₃ (2.0 equiv)
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Solvent: DMF (0.1 M)
Step-by-Step:
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Setup: In a glovebox or under Argon, combine the diiodobenzoate, aryl iodide, Pd catalyst, NBE, and base in a sealed vial.
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Reaction: Heat to 100 °C for 24 hours. The NBE acts as a transient mediator, facilitating activation at the ortho position (C2) followed by coupling with the external aryl iodide.
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Quench: Cool to RT, dilute with EtOAc, and filter through a Celite pad.
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Analysis: The C2-iodine is replaced by the aryl group, while the C5-iodine often remains intact (or reacts depending on stoichiometry), allowing for a second diversification step.
Applications in R&D
Pharmaceutical Chemistry[7][9][10]
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SH2 Domain Inhibitors: Methyl 2,5-diiodobenzoate serves as the core scaffold for Src SH2 domain antagonists. The iodine handles allow for the attachment of phosphotyrosine mimics and hydrophobic tails required for binding the pY+3 pocket [1].
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Peptidomimetics: Used to synthesize constrained amino acid derivatives (e.g., iodinated benzodiazepines).
Materials Science
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Conjugated Polymers: The compound acts as a monomer for PPV (poly(phenylene vinylene)) derivatives. The ester group provides solubility, while the di-iodo functionality allows for polymerization via Heck or Suzuki polycondensation.
Safety & Handling
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Hazards: Irritant to eyes, respiratory system, and skin.
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Light Sensitivity: Carbon-Iodine bonds are photolabile. Store in amber vials wrapped in foil.
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Storage: Keep at room temperature (or 4°C for long term) under an inert atmosphere (Nitrogen/Argon) to prevent discoloration (iodine liberation).
References
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Dalgarno, D., et al. (2007). "A New Approach Combining Fragment-Based Screening and Rational Drug Design: Application to the Discovery of Nanomolar Inhibitors of Src SH2." Journal of Medicinal Chemistry, 50, 5833-5847.
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Dong, G., et al. (2020).[4][2] "Distal Alkenyl C–H Functionalization via the Palladium/Norbornene Cooperative Catalysis." Journal of the American Chemical Society, 142, 2715–2720.[2]
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NIST Chemistry WebBook. "Methyl 2,5-diiodobenzoate."[1][5][2]
